molecular formula C13H13NO4S B12072897 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid

2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid

Cat. No.: B12072897
M. Wt: 279.31 g/mol
InChI Key: HJXPQFWRFDSOSK-UHFFFAOYSA-N
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Description

2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a carboxylic acid group, and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid, can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the desired scale of production and the specific properties of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with voltage-gated sodium channels, which can influence their biological activity . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, carboxylic acid group, and 3,4-dimethoxyphenyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C13H13NO4S/c1-17-9-4-3-7(5-10(9)18-2)8-6-19-12(14)11(8)13(15)16/h3-6H,14H2,1-2H3,(H,15,16)

InChI Key

HJXPQFWRFDSOSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=C2C(=O)O)N)OC

Origin of Product

United States

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